molecular formula C15H12ClFN2O2S B5704072 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide

5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5704072
M. Wt: 338.8 g/mol
InChI Key: ODSOUHMHJNXDNU-UHFFFAOYSA-N
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Description

5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been widely studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its ability to modulate immune responses and inhibit inflammation.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide involves its binding to the active site of target proteins, such as enzymes and receptors, and modulating their activity. 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases and histone deacetylases. 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has also been shown to modulate the activity of receptors involved in immune responses, such as Toll-like receptors.
Biochemical and Physiological Effects
5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target protein and cell type. In cancer cells, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of genes involved in cancer cell survival and metastasis. In immune cells, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells such as macrophages and dendritic cells.

Advantages and Limitations for Lab Experiments

5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide. One potential direction is the investigation of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases. Another potential direction is the study of 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide's effects on the gut microbiome and its potential as a modulator of gut-brain communication. Additionally, the development of novel 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide analogs with improved pharmacological properties and selectivity is a promising direction for future research.

Synthesis Methods

5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-fluoroaniline to form 5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide.

properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(16)8-10(13)14(20)19-15(22)18-12-5-3-2-4-11(12)17/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSOUHMHJNXDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide

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